molecular formula C18H14FN3O3S B2580835 N-1,3-benzodioxol-5-yl-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide CAS No. 688336-83-6

N-1,3-benzodioxol-5-yl-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide

Cat. No. B2580835
CAS RN: 688336-83-6
M. Wt: 371.39
InChI Key: VDAJCSCYZDSRJR-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide, also known as Compound X, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Compounds similar to N-1,3-benzodioxol-5-yl-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide have been explored for their structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. These studies aim to improve metabolic stability and in vivo efficacy, which is crucial for developing therapeutic agents with better pharmacokinetic profiles (Stec et al., 2011).

Kinase Inhibitory and Anticancer Activities

Research on derivatives of similar structural frameworks has shown significant potential in inhibiting specific kinase activities, which is vital for cancer therapy. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory and anticancer activities, providing insights into the design of new anticancer agents (Fallah-Tafti et al., 2011).

Anti-inflammatory and Antitumor Activities

Derivatives of N-(3-chloro-4-fluorophenyl) acetamides have shown significant anti-inflammatory activity, highlighting the compound's potential in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013). Additionally, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings have been synthesized and screened for antitumor activity, further indicating the broad therapeutic potential of similar compounds (Yurttaş et al., 2015).

Antimicrobial Activities

The synthesis and evaluation of novel derivatives have also been directed towards antimicrobial activities, addressing the need for new antibiotics to combat resistant bacterial strains. For instance, a green ultrasound synthesis approach has been utilized to create 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, showing promising antimicrobial activities (Rezki, 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c19-12-1-4-14(5-2-12)22-8-7-20-18(22)26-10-17(23)21-13-3-6-15-16(9-13)25-11-24-15/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAJCSCYZDSRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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